3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-methoxy-5-methylphenyl)propanamide
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Description
3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-methoxy-5-methylphenyl)propanamide is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Compound Synthesis
Research in the field of heterocyclic chemistry often focuses on the synthesis and transformation of pyrazole and pyrimidine derivatives due to their significant biological activities. Studies like those by Kolar et al. (1996) and Deohate & Palaspagar (2020) have explored transformations of related heterocyclic compounds and their potential for creating substances with insecticidal and antibacterial properties (Kolar, Tiŝler, & Pizzioli, 1996) (Deohate & Palaspagar, 2020).
Anticancer and Antimicrobial Applications
Compounds within this chemical family have been explored for their potential anticancer and antimicrobial activities. The work by Abdellatif et al. (2014) and Rahmouni et al. (2016) highlights the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation for anticancer activity and as anti-5-lipoxygenase agents, respectively, suggesting a promising avenue for therapeutic applications (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014) (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Novel Synthesis Methods
Innovations in synthetic methods for heterocyclic compounds are crucial for advancing research and development in this field. Studies such as those by Shamroukh et al. (2007) and Roman (2013) demonstrate novel approaches to the synthesis of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives for antiviral evaluation and diverse compound libraries through alkylation and ring closure reactions, respectively, underscoring the versatility of these chemical frameworks in medicinal chemistry (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007) (Roman, 2013).
Structural and Mechanistic Studies
Understanding the structural basis and reaction mechanisms of these compounds is fundamental for their application in drug design and other areas. Research efforts, such as those by Chimichi et al. (1996), provide valuable insights into the reaction mechanisms and structural elucidation of related pyrazolopyrimidine derivatives, offering a foundational understanding necessary for the development of novel compounds with desired properties (Chimichi, Bruni, Cosimelli, Selleri, & Valle, 1996).
Properties
IUPAC Name |
3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]-N-(2-methoxy-5-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-12-6-8-18(29-5)17(10-12)23-19(27)9-7-16-14(3)25-26(15(16)4)21-22-13(2)11-20(28)24-21/h6,8,10-11H,7,9H2,1-5H3,(H,23,27)(H,22,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAXAPOHDRNGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCC2=C(N(N=C2C)C3=NC(=CC(=O)N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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